3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl- is a complex organic compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of multiple chlorine atoms and a methyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloronicotinic acid and 3,5-dichloroaniline.
Amidation Reaction: The 2,6-dichloronicotinic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 3,5-dichloroaniline in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A pyridine derivative with similar structural features but different functional groups.
3-Pyridinecarboxamide, 4,6-dichloro-N-methyl-: Another pyridinecarboxamide with a different substitution pattern.
Uniqueness
3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl- is unique due to its specific combination of chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
CAS No. |
286430-83-9 |
---|---|
Molecular Formula |
C14H9Cl4N3O2 |
Molecular Weight |
393.0 g/mol |
IUPAC Name |
2,6-dichloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H9Cl4N3O2/c1-6-2-10(17)20-12(18)11(6)13(22)21-14(23)19-9-4-7(15)3-8(16)5-9/h2-5H,1H3,(H2,19,21,22,23) |
InChI Key |
MDYFXDPQJYMYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.